molecular formula C12H14F3N5O4 B14921580 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butan-1-one

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B14921580
M. Wt: 349.27 g/mol
InChI Key: HNUXMOLTPZRUFT-UHFFFAOYSA-N
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Description

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is a complex organic compound that features both pyrazole and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate hydrazines with diketones, followed by functional group modifications to introduce the trifluoromethyl and nitro groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is unique due to the combination of its trifluoromethyl and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C12H14F3N5O4

Molecular Weight

349.27 g/mol

IUPAC Name

1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(5-methyl-3-nitropyrazol-1-yl)butan-1-one

InChI

InChI=1S/C12H14F3N5O4/c1-3-8(18-7(2)6-9(17-18)20(23)24)10(21)19-11(22,4-5-16-19)12(13,14)15/h5-6,8,22H,3-4H2,1-2H3

InChI Key

HNUXMOLTPZRUFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1C(CC=N1)(C(F)(F)F)O)N2C(=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

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